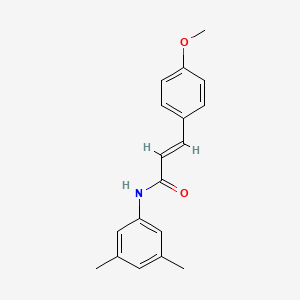

![molecular formula C13H20N2O3S B5567900 N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)

N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multi-step chemical processes. For instance, compounds with benzodioxane and acetamide moieties start with the reaction of a primary amine with an aromatic sulfonyl chloride, followed by further functionalization through reactions with substituted acetamides. This method typically involves aqueous conditions and a base like sodium carbonate or lithium hydride for the progression of reactions, providing a pathway that might be analogous to synthesizing N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as density functional theory (DFT) and wave function techniques. These analyses provide insights into the electronic structure, vibrational spectra, and molecular electrostatic potentials, which are crucial for understanding the reactivity and interaction capabilities of the molecule. The molecular structure influences the chemical behavior and potential biological activities of the compound (Shukla & Yadava, 2020).

Chemical Reactions and Properties

N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide and its derivatives may undergo various chemical reactions, including intramolecular hydrogen bonding and reactions with maleimides leading to different products. These reactions demonstrate the compound's reactivity and potential for forming structurally diverse derivatives, important for pharmaceutical applications (Hu et al., 2021).

Physical Properties Analysis

The physical properties of similar acetamide compounds are characterized by their crystal structures, solubility, and hydrogen bonding capabilities. X-ray crystallography provides detailed information on molecular conformation and intermolecular interactions, crucial for understanding the compound's behavior in different environments (Camerman et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the compound's molecular structure. For example, N-substituted acetamides exhibit diverse biological activities, influenced by their structural features and bonding patterns. Understanding these properties is essential for exploring the therapeutic potential of these compounds (Barlow et al., 1991).

Applications De Recherche Scientifique

Antimicrobial Applications

Research has shown the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds were evaluated for both their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Plant Physiology and Protection

Mefluidide, a derivative, has been found capable of protecting chilling-sensitive plants like cucumber and corn from chilling injury, potentially offering a tool for studying the protection mechanism from temperature stress (Tseng & Li, 1984).

Inhibition of Carbonic Anhydrase

Studies on congeners structurally related to pritelivir have shown them to be effective inhibitors of human carbonic anhydrase isoforms, suggesting potential in treating various pathologies including cancer and obesity (Carta et al., 2017).

Coordination Complexes and Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, underlining their potential in medicinal chemistry (Chkirate et al., 2019).

Enzyme Inhibition for Medical Application

Synthesis of new compounds bearing benzodioxane and acetamide moieties has led to substances with substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, highlighting their therapeutic potential (Abbasi et al., 2019).

Propriétés

IUPAC Name |

N-[4-(3-methylbutylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-10(2)8-9-14-19(17,18)13-6-4-12(5-7-13)15-11(3)16/h4-7,10,14H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGUKBBTEMTQRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(3-methylbutyl)sulfamoyl]phenyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

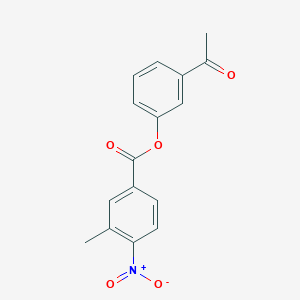

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

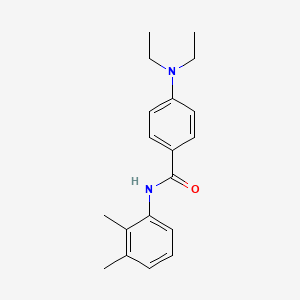

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)

![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)

![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)

![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)

![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)

![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)

![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)